molecular formula C8H6OS B041337 Benzo[b]thiophen-2(3H)-one CAS No. 496-31-1

Benzo[b]thiophen-2(3H)-one

Cat. No.: B041337
CAS No.: 496-31-1
M. Wt: 150.2 g/mol
InChI Key: ARTAFUJPRUWRJK-UHFFFAOYSA-N
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Description

Introduction Benzo[b]thiophen-2(3H)-one (CAS 496-31-1), also known as thio-oxindole, is a high-purity, bicyclic heterocyclic compound featuring a benzene ring fused to a thiophene ring with a ketone group at position 2. With the molecular formula C₈H₆OS and a molecular weight of 150.20 g/mol, this compound serves as a versatile and critical building block in advanced organic synthesis and drug discovery . Applications and Research Value • Pharmaceutical Research: This compound is a privileged scaffold in medicinal chemistry for developing central nervous system (CNS) agents. Recent studies identify derivatives as potent antiseizure and antinociceptive agents . A leading 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative demonstrated significant protection in maximal electroshock (MES) and 6 Hz seizure models, and effectively alleviated neuropathic pain in vivo, with a proposed mechanism involving interaction with the neuronal voltage-sensitive sodium channel (site 2) . The benzo[b]thiophene nucleus is also investigated for antimicrobial agents, showing activity against resistant strains like Staphylococcus aureus (MRSA) . • Organic Synthesis: It acts as a key precursor for complex molecular frameworks. A documented synthesis involves treating 2,4,6-tri-(2-benzo[b]thienyl)cyclotriboroxane with hydrogen peroxide, achieving a 72% overall yield . Its reactivity allows for electrophilic substitutions and specialized transformations, such as photochemical Wolff rearrangements to form benzothietes or reactions with dimethyl sulfate to yield 2-methoxybenzo[b]thiophen . • Materials Science: Benzo[b]thiophene-based π-conjugated systems are valuable in developing organic semiconductors for electronic devices like organic thin-film transistors (OFETs) and photovoltaics, leveraging their extended conjugation and strong intermolecular interactions . Product Information • : 496-31-1 • Molecular Formula: C₈H₆OS • Molecular Weight: 150.20 g/mol • Storage: Sealed in dry, room temperature .

Properties

IUPAC Name

3H-1-benzothiophen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTAFUJPRUWRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343687
Record name Benzo[b]thiophen-2(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-31-1
Record name Benzo[b]thiophen-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-31-1
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Record name Benzo[b]thiophen-2(3H)-one
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Record name 2,3-dihydro-1-benzothiophen-2-one
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Preparation Methods

Solvent and Temperature Optimization

Reaction efficiency heavily depends on solvent polarity and temperature control. Polar aprotic solvents like 1,2-dichloroethane enhance electrophile stability, while temperatures below 25°C minimize side reactions such as overacylation or dimerization. Industrial-scale adaptations often employ continuous flow reactors to maintain precise thermal regulation, improving yields by 15–20% compared to batch processes.

Transition Metal-Catalyzed Syntheses

Lithium Diisopropylamide (LDA)-Mediated Deprotonation and Functionalization

A one-step synthesis leveraging aryne intermediates has emerged as a versatile route. Deprotonation of 4-chloro-3-(4-tolyl)benzo[b]thiophene at the C2 position using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at –20°C generates a reactive nucleophile. Subsequent treatment with electrophiles like S-(4-tolyl) 4-toluenethiosulfonate introduces functional groups regioselectively, achieving yields up to 83%. This method’s mild conditions and short reaction time (1 hour) make it suitable for lab-scale production of derivatives.

Palladium-Catalyzed Direct C–H Arylation

Oxidative Cyclization Approaches

Copper-Mediated Oxidation of Hydroxymethyl Precursors

Comparative Analysis of Synthetic Methodologies

Method Catalyst/Reagent Solvent Temperature Yield Scale
Friedel-Crafts AcylationBCl₃1,2-Dichloroethane0°C~70%Industrial
LDA DeprotonationLDA, ThiosulfonateTHF–20°C83%Laboratory
Palladium ArylationPd(OAc)₂, Ag₂OHFIP30°C56%Laboratory
Cu-Mediated OxidationCuBr₂, t-BuOOHAcetonitrile25°C56%Laboratory

Key Observations :

  • Friedel-Crafts Acylation excels in scalability but requires stringent temperature control to avoid byproducts.

  • LDA-Mediated Routes offer high regioselectivity and rapid kinetics, ideal for derivative synthesis.

  • Palladium Catalysis enables direct C–H functionalization but suffers from moderate yields due to competing side reactions.

Mechanistic Insights and Side Reaction Mitigation

Competing Pathways in Acid-Catalyzed Cyclization

In BCl₃-mediated acylation, competing dimerization or overacylation can reduce yields. Strategies such as slow reagent addition and substrate dilution (0.2–1.0 M) suppress these pathways, improving efficiency by 10–15%.

Oxidative Byproduct Formation in Copper Systems

Copper-mediated oxidations occasionally produce carboxylate byproducts via overoxidation. Introducing stoichiometric control (≤10 mol% CuBr₂) and shorter reaction times (≤24 hours) mitigates this issue .

Chemical Reactions Analysis

General Reactions

The presence of both a carbonyl group and a reactive methylene group adjacent to the thiophene sulfur enables diverse chemical transformations .

  • Alkylation: Reacts with dimethyl sulfate in the presence of a base. Successive treatment with sodium hydride and dimethyl sulfate in hexamethylphosphoramide yields 2-methoxybenzo[b]thiophene .
  • Condensation Reactions: Undergoes condensation with 5-nitrofuran-2-carbaldehyde to form 3-((5-Nitrofuran-2-yl)methylene)this compound.
  • Domino Reactions: Undergoes Cesium carbonate promoted domino reaction with sulfur ylides to yield spiro[benzo[b]thiophene‐2(3H)‐1'‐cyclopropan]‐3‐ones .
  • Electrophilic Substitution: Can undergo electrophilic aromatic substitution reactions .
  • Stannylation: Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane is synthesized through stannylation and used immediately .
  • Reaction with Aldehydes: Reacts with aldehydes in the presence of piperidine to yield 3-benzylidenethis compound derivatives .

Table of reactions of this compound

Reaction Type Reactant(s) Conditions Product(s) Reference(s)
AlkylationDimethyl sulfateBase, various solvents2-methoxybenzo[b]thiophene
Condensation5-nitrofuran-2-carbaldehydeCondensation reaction3-((5-Nitrofuran-2-yl)methylene)this compound
Domino ReactionSulfur ylidesCesium carbonateSpiro[benzo[b]thiophene‐2(3H)‐1'‐cyclopropan]‐3‐ones
Reaction with AldehydesAldehydesPiperidine, Ethanol3-Benzylidenethis compound derivatives
Stille CouplingBenzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (1)Aryl bromide, Stille coupling2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene (2), and 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene (3)
C(sp3)-H ArylationBenzo[b]thiophen-3(2H)-one 1,1-DioxidePalladium-Catalyzed2-phenylbenzo[b]thiophen-3(2H)-one 1,1-dioxide

This compilation showcases the versatility of This compound in chemical synthesis, highlighting its role as a key building block for creating diverse and complex molecules.

Scientific Research Applications

Chemistry

Benzo[b]thiophen-2(3H)-one is frequently employed as a precursor in synthetic organic chemistry. Its derivatives are essential in constructing various complex molecular frameworks.

Synthesis Method Yield (%) Notes
Cyclization with 2-chlorobenzaldehydeVariesUsed for creating complex structures
Electrophilic cyclizationHigh yields (up to 90%)Environmentally benign method

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Key Findings:

  • Antimicrobial Activity: Derivatives show effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) as low as 16 µg/mL against Gram-positive bacteria .
  • Anticancer Potential: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation .
Biological Activity Target Organisms MIC (µg/mL)
AntimicrobialStaphylococcus aureus, Candida albicans16
AnticancerVarious cancer cell linesVaries

Medicinal Chemistry

This compound derivatives are being explored for their potential therapeutic applications. Research has indicated that these compounds may act as effective agents against conditions like depression and inflammation.

Case Study:
A study demonstrated that specific halogenated benzo[b]thiophenes exhibit improved drug-like properties, adhering to Lipinski's Rule of Five, which predicts good oral bioavailability .

Industrial Applications

In the industrial sector, this compound is used in the development of organic semiconductors. Its derivatives are integral to the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Industrial Use Cases:

  • Development of electronic devices
  • Application in solar energy technology

Mechanism of Action

The mechanism of action of benzo[b]thiophen-2(3H)-one involves its interaction with various molecular targets and pathways. For instance, certain derivatives of this compound can activate the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and proinflammatory cytokines . This activation triggers innate immune responses and can exert antitumor effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Benzo[b]thiophen-2(3H)-one with structurally or functionally related compounds:

Benzo[d]thiazol-2(3H)-one Derivatives

  • Structure : Replaces the thiophene sulfur with a thiazole ring (containing nitrogen).
  • Biological Activity: Exhibits antidepressant and anticonvulsant activity. Compounds 2c (n-butyl) and 2d (n-pentyl) reduced immobility time in forced swim tests (FST) by ~50% at 30 mg/kg, comparable to fluoxetine . Anticonvulsant ED₅₀ values for derivatives 3n and 3q were 46.1 mg/kg and 64.3 mg/kg, respectively, with protective indices exceeding phenobarbital .
  • Synthesis : Prepared via nucleophilic substitution of benzo[d]thiazol-2-ol with alkyl/benzyl groups .
  • Key Difference : The nitrogen in thiazole enhances hydrogen bonding and hydrophobic interactions with biological targets, improving CNS activity compared to sulfur-containing analogs .

Benzo[b]selenophen-2(3H)-one

  • Structure : Selenium replaces sulfur in the thiophene ring.
  • Properties: Larger atomic radius of selenium alters electronic distribution, increasing reactivity in electrophilic substitutions . Undergoes selenolactone ring-opening reactions, a pathway less common in sulfur analogs .
  • Applications : Primarily studied for synthetic utility rather than biological activity.

Benzothietes

  • Structure : Four-membered ring systems derived from this compound via Wolff rearrangement.
  • Synthesis : Photochemical Wolff rearrangement of 3-diazothis compound generates ketene intermediates, which form esters in alcohol .
  • Applications : Used in niche synthetic applications, such as ring-contraction reactions of perchlorinated derivatives .

Benzo[c]thiophen-1(3H)-imine Derivatives

  • Structure : Thiophene fused to benzene at the [c] position with an imine group.
  • Synthesis : Methanesulfonyl chloride-mediated cyclization of 2-(1-hydroxyalkyl)benzothioamides .
  • Applications : Explored for medicinal chemistry due to structural similarity to bioactive thiophene derivatives.

Benzo[b]thiophen-3(2H)-one Derivatives (e.g., Pigment Red 181)

  • Structure : Ketone group at position 3 instead of 2.
  • Applications :
    • Pigment Red 181 (CAS 2379-74-0) is used in cosmetics (lipstick, toothpaste) due to its stability and color properties .
    • Derivatives like 5-octyl-2-(5-octyl-3-oxobenzo[b]thien-2(3H)-ylidene) exhibit extended conjugation for material science applications .

Benzofuran-2-one Derivatives

  • Structure : Oxygen replaces sulfur in the heterocyclic ring.
  • Activity : Demonstrates antioxidant properties via DPPH radical scavenging and cyclic voltammetry, unlike sulfur analogs .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Biological/Industrial Activity Synthesis Method Reference
This compound C₈H₆OS Thiophene, ketone Precursor for benzothietes, drug synthesis Boroxane oxidation, Wolff rearrangement
Benzo[d]thiazol-2(3H)-one C₇H₅NOS Thiazole, ketone Antidepressant (ED₅₀: 30 mg/kg) Nucleophilic substitution
Benzo[b]selenophen-2(3H)-one C₈H₆OSe Selenophene, ketone Synthetic intermediate Selenocyclization
Pigment Red 181 C₁₈H₁₁Cl₂O₂S₂ Chlorinated thiophene Cosmetic pigment Cyclocondensation of thioindigo derivatives

Key Research Findings

  • Antidepressant Potency : Alkyl-chain length in Benzo[d]thiazol-2(3H)-one derivatives (e.g., 2c, 2d) correlates with enhanced hydrophobic interactions in CNS targets, reducing FST immobility time by ~50% .
  • Synthetic Versatility : this compound’s Wolff rearrangement enables access to strained benzothietes, expanding applications in heterocyclic chemistry .
  • Material Science : Pigment Red 181’s stability underlines the role of thiophene derivatives in industrial dyes, contrasting with oxygen-based benzofuran antioxidants .

Biological Activity

Benzo[b]thiophen-2(3H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and findings from recent research studies.

Chemical Structure and Properties

This compound features a fused benzene and thiophene ring structure, which contributes to its unique chemical properties. The compound's reactivity is influenced by the presence of the carbonyl group at the 2-position of the thiophene ring, making it a versatile scaffold for the synthesis of various derivatives.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound derivatives. For instance, compounds derived from this scaffold have demonstrated significant inhibition of free radical-induced lipid oxidation and the formation of lipid peroxides, with inhibition rates ranging from 19% to 30% compared to standard antioxidants like ascorbic acid . This antioxidant activity is crucial in mitigating oxidative stress-related diseases.

2. Neuroprotective Effects

This compound derivatives have been evaluated for their potential as human monoamine oxidase (hMAO) inhibitors, particularly targeting the MAO-B isoform. In vitro studies revealed that several derivatives exhibited high selectivity and significant neuroprotective effects, suggesting their potential in treating neurodegenerative disorders such as Parkinson's disease . Molecular docking studies indicated favorable binding interactions at the active site of MAO-B, underscoring the importance of structural modifications to enhance activity .

3. Anticonvulsant and Analgesic Properties

A focused series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives was synthesized and tested for anticonvulsant and analgesic activities. These compounds showed promising results in various seizure models (e.g., maximal electroshock and pentylenetetrazole models) and demonstrated significant analgesic effects in formalin-induced pain tests . The findings suggest that these derivatives could be developed into effective treatments for epilepsy and pain management.

4. Antimicrobial Activity

Research on 3-halobenzo[b]thiophene derivatives indicated notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, revealing rapid bactericidal activity against certain pathogens . This highlights the potential application of benzo[b]thiophenes in developing new antimicrobial agents.

Case Studies

Case Study 1: Neuroprotective Potential
A study focused on a series of benzo[b]thiophen-3-ol derivatives demonstrated their ability to inhibit hMAO-B effectively. The most active compounds were further assessed for their antioxidant and metal-chelating activities, indicating a multifaceted approach to neuroprotection .

Case Study 2: Anticonvulsant Evaluation
In another investigation, a novel series of this compound derivatives were subjected to in vivo testing for anticonvulsant activity. The results showed that these compounds significantly reduced seizure frequency in animal models, supporting their therapeutic potential in epilepsy treatment .

Data Tables

Activity Compound IC50 Value Mechanism
AntioxidantThis compound25 µMFree radical scavenging
hMAO-B InhibitionPM4 (benzo[b]thiophen derivative)0.5 µMCompetitive inhibition
AnticonvulsantPyrrolidine derivativeED50 = 10 mg/kgModulation of GABAergic transmission
Antimicrobial3-halobenzo[b]thiopheneMIC = 15 µg/mLDisruption of bacterial cell wall

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for Benzo[b]thiophen-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : High-yield synthesis (>99%) can be achieved via oxidation of organotrifluoroborates using Oxone under mild conditions (room temperature, 5-minute reaction time). This method avoids harsh reagents and produces minimal byproducts . Alternatively, one-pot reactions involving aldehydes and thiophenol derivatives under catalytic conditions (e.g., Pd or Cu catalysts) offer scalable routes, though yields may vary (70–90%) depending on solvent polarity and temperature control .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • Mass Spectrometry : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of CO or S) confirm molecular weight and structural motifs. For example, the diazo derivative (3-diazo-Benzo[b]thiophen-2(3H)-one) shows a molecular ion at m/z 176 .
  • NMR : ¹H NMR reveals α-protons near the carbonyl group (δ 3.5–4.0 ppm), while ¹³C NMR identifies the lactone carbonyl at ~170 ppm .
  • IR : Strong absorption bands at 1680–1720 cm⁻¹ confirm the lactone carbonyl group .

Advanced Research Questions

Q. How can photochemical Wolff rearrangement be applied to synthesize benzothiete derivatives from this compound?

  • Methodological Answer : Irradiation of 3-diazo-Benzo[b]thiophen-2(3H)-one generates a reactive ketene intermediate, which undergoes ring contraction to form benzothietes. Trapping the ketene with alcohols (e.g., methanol) yields ester derivatives (e.g., methyl benzothiete-2-carboxylate). Reaction efficiency depends on UV wavelength (254–365 nm) and solvent choice (e.g., THF or acetonitrile) .

Q. How can researchers address discrepancies in reported yields for this compound synthesis across different methodologies?

  • Methodological Answer : Contradictions often arise from competing side reactions (e.g., overoxidation or dimerization). For example:

  • Oxone-mediated oxidation achieves near-quantitative yields due to selective oxidation of thiophene precursors .
  • Traditional acid-catalyzed cyclization may yield <80% due to water sensitivity or incomplete lactonization. Statistical analysis (e.g., ANOVA) of reaction parameters (pH, temperature) can identify critical variables .

Q. What strategies enable regioselective electrophilic substitution in this compound?

  • Methodological Answer : Electrophilic substitution occurs preferentially at the α-position (C3) due to electron-withdrawing effects of the lactone carbonyl. For example:

  • Chlorination : Use of Cl₂/FeCl₃ at 0°C yields 6-chloro derivatives, confirmed by X-ray crystallography .
  • Nitration : Mixed HNO₃/H₂SO₄ at 50°C produces 5-nitro derivatives. Competing sulfonation can be minimized by controlling acid concentration .

Q. What mechanistic insights explain the ring-opening reactivity of this compound under basic conditions?

  • Methodological Answer : Base-mediated ring opening proceeds via nucleophilic attack at the carbonyl carbon, forming a thiolate intermediate. For example:

  • With NaOH/EtOH : The lactone ring opens to yield 2-mercaptophenylacetic acid derivatives. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .
  • With Grignard reagents : Alkyl groups add to the carbonyl, forming thioether-linked adducts. Steric hindrance from substituents (e.g., methyl groups) slows reactivity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of halogenated this compound derivatives?

  • Analysis : Discrepancies in thermal stability (e.g., 6-chloro derivatives decomposing at 120°C vs. 150°C) may stem from:

  • Crystallinity : Amorphous vs. crystalline forms affect melting points .
  • Purity : HPLC-MS analysis is critical to rule out impurities (e.g., residual solvents) that lower observed decomposition temperatures .
    • Resolution : Standardize purification protocols (e.g., recrystallization from ethanol/water) and characterize materials via DSC/TGA .

Tables for Key Data

Synthetic Method Yield Conditions Key Reference
Oxone-mediated oxidation99%RT, 5 min, H₂O/MeCN
One-pot Pd-catalyzed85%80°C, 12 h, DMF
Photochemical Wolff70%UV 365 nm, THF, 2 h
Derivative Substituent Position Characterization Tool
6-ChloroC6¹H NMR (δ 7.45, singlet)
5-NitroC5IR (1530 cm⁻¹, NO₂ stretch)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-2(3H)-one
Reactant of Route 2
Benzo[b]thiophen-2(3H)-one

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